2-Isocyanatophenol
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Overview
Description
2-Isocyanatophenol: is an organic compound with the molecular formula C7H5NO2 and a molecular weight of 135.12 g/mol . . This compound is characterized by the presence of both an isocyanate group (-NCO) and a hydroxyl group (-OH) attached to a benzene ring. It is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isocyanatophenol can be synthesized through several methods. One common method involves the reaction of 2-aminophenol with phosgene (COCl2) to produce this compound . The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then decomposes to yield the desired product. This reaction requires careful handling due to the hazardous nature of phosgene.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer and more efficient methods. For example, the reaction of 2-aminophenol with phenyl chloroformate under controlled conditions can produce this compound with high yield and purity . This method is preferred due to its lower toxicity and ease of handling compared to phosgene-based methods.
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanatophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The isocyanate group can be reduced to form amines or other reduced products.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include (KMnO4) and (CrO3).
Reduction: Reducing agents such as (NaBH4) or (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Ethers or esters.
Scientific Research Applications
2-Isocyanatophenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isocyanatophenol involves its ability to react with nucleophiles, such as amino acids in proteins. The isocyanate group (-NCO) can form covalent bonds with nucleophilic residues, leading to the modification of protein structure and function . This reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
- Phenyl isocyanate
- Methyl isocyanate
- Ethyl isocyanate
- 2-Isocyanatoethylbenzene
Comparison: 2-Isocyanatophenol is unique due to the presence of both an isocyanate group and a hydroxyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to other isocyanates, which typically lack the hydroxyl group . The hydroxyl group also enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H5NO2 |
---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
2-isocyanatophenol |
InChI |
InChI=1S/C7H5NO2/c9-5-8-6-3-1-2-4-7(6)10/h1-4,10H |
InChI Key |
OTRGSHJAEDLEFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)O |
Origin of Product |
United States |
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